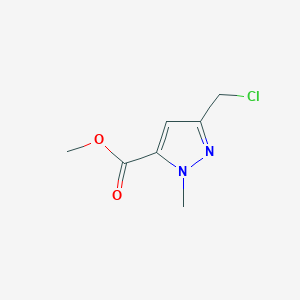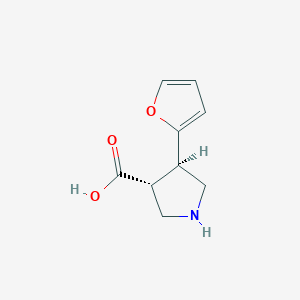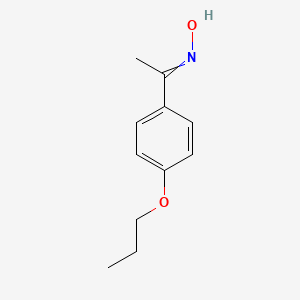
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 1215107-61-1 . It has a molecular weight of 171.63 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is1S/C7H9N3.ClH/c8-7(2-3-7)6-9-4-1-5-10-6;/h1,4-5H,2-3,8H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a solid at room temperature . and 95% .Wissenschaftliche Forschungsanwendungen
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of biological and pharmacological activities. The structure-activity relationships (SARs) of pyrimidine compounds have been extensively studied, revealing that the position of substituents on the pyrimidine nucleus significantly influences their biological activities. These activities include anti-microbial, anti-cancer, anti-inflammatory, anti-tubercular, anti-convulsant, antihypertensive, anthelmintic, anti-depressant, analgesic, anti-hyperglycemic effects, and more. This demonstrates the importance of pyrimidine derivatives in medicinal chemistry and their potential for treating various diseases (Natarajan, Helina, A. S, & A. S, 2022).
Medicinal Perspectives of Pyrimidine Derivatives
Pyrimidine scaffolds have been identified as promising lead molecules for developing therapeutic agents targeting neurological disorders, including Alzheimer's disease. The structural diversity and synthetic feasibility of pyrimidine derivatives make them suitable for medicinal chemistry exploration. SAR studies emphasize the pharmacological advancements of pyrimidine moieties in developing therapeutics, highlighting the need for ongoing research in this area to discover new drug candidates (Das et al., 2021).
Catalytic Applications in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds involves utilizing hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, demonstrating the pyranopyrimidine core's importance for the pharmaceutical industry. These scaffolds offer broad synthetic applications and bioavailability, showcasing the ongoing research to develop lead molecules using diverse catalytic methods (Parmar, Vala, & Patel, 2023).
Dipeptidyl Peptidase IV Inhibitors
Pyrimidine derivatives are explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, targeting the treatment of type 2 diabetes mellitus. Research in this area continues to be intense, with the aim of discovering new molecules that can inhibit GLP-1 and GIP degradation by DPP IV without affecting other substrates or protein communications. This highlights the role of pyrimidine derivatives in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Anti-inflammatory and Anti-cancer Potential
Recent developments in the synthesis and study of pyrimidine derivatives have shown significant anti-inflammatory effects. These effects are attributed to the inhibition of vital inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α. Detailed SAR analysis provides insights for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities. Additionally, pyrimidines in diverse scaffolds have demonstrated anticancer potential, with various mechanisms of action suggesting their potential as future drug candidates (Rashid et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . The signal word is "Warning" . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statement is P280, which advises wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-9-4-1-5-10-6;/h1,4-5H,2-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNTWXGOSPCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride | |
CAS RN |
1215107-61-1 | |
| Record name | 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)








![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)

